4-(Dimethylamino)pyrimidin-5-ol
Description
Significance of Pyrimidine (B1678525) Heterocycles in Advanced Chemical Research
The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of chemical and biological science. ignited.innih.gov Its fundamental importance is underscored by its presence as a core component of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids (DNA and RNA). ignited.innih.govresearchgate.net This biological prevalence has made the pyrimidine scaffold a "privileged pharmacophore" in drug discovery.
Beyond their natural roles, synthetic pyrimidine derivatives have been developed as a versatile class of therapeutic agents with a broad spectrum of biological activities. wjarr.com Researchers have successfully designed pyrimidine-based compounds that function as anticancer, antibacterial, antiviral, anti-inflammatory, and cardiovascular agents. ignited.inijsrtjournal.com The ability of the pyrimidine ring to participate in various chemical interactions, including hydrogen bonding and pi-stacking, allows for the fine-tuning of molecular properties to achieve desired biological effects. nih.gov Furthermore, the synthetic accessibility and the potential for diverse substitutions on the pyrimidine ring make it an attractive scaffold for creating large libraries of compounds for high-throughput screening in the quest for new and effective drugs. wjarr.com
Role of the Dimethylamino Moiety in Modulating Molecular Properties and Reactivity
The dimethylamino (-N(CH3)2) group is a small but powerful functional group that can significantly influence the characteristics of a parent molecule. As a strong electron-donating group, it can modulate a molecule's electronic properties, which in turn affects its reactivity, solubility, and biological interactions. rsc.org The nitrogen atom's lone pair of electrons can participate in resonance, increasing the electron density of an aromatic system and influencing its chemical behavior. rsc.org
In medicinal chemistry, the incorporation of a dimethylamino group is a common strategy to enhance a drug's pharmacokinetic profile. It can improve water solubility and bioavailability due to its basic nature and ability to form salts. rsc.org This moiety has been identified as an important structural feature in various pharmacologically active compounds, contributing to their ability to interact with biological targets. rsc.orgnih.gov For instance, the dimethylamino group has been noted for its role in molecules designed to interact with amyloid-β species, which are implicated in Alzheimer's disease. nih.gov Its presence can also be crucial for achieving desired photophysical properties, such as enhanced fluorescence, through "push-pull" electronic effects within a molecule. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)pyrimidin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9(2)6-5(10)3-7-4-8-6/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGRSFRXDSKWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936328-31-2 | |
| Record name | 4-(dimethylamino)pyrimidin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Dimethylamino Pyrimidin 5 Ol and Its Analogs
De Novo Synthesis Approaches to the Pyrimidinol Core
The construction of the pyrimidinol core from acyclic precursors can be achieved through several powerful strategies, including cyclocondensation reactions, multi-component reactions, oxidative annulations, and Lewis acid-catalyzed cyclizations.
Cyclocondensation Reactions Utilizing Dimethylamino-Containing Precursors
Cyclocondensation reactions are a cornerstone of pyrimidine (B1678525) synthesis. A common and effective method involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine. To synthesize 4-substituted pyrimidin-5-ols, a β-keto ester or a related derivative is often employed. For instance, the cyclocondensation of β-keto esters with amidines, sometimes promoted by ultrasound irradiation, yields highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org
While a direct synthesis of 4-(dimethylamino)pyrimidin-5-ol via this method is not explicitly detailed in readily available literature, a plausible route can be extrapolated. This would involve the cyclocondensation of an appropriately substituted three-carbon component bearing a dimethylamino group with a suitable amidine. For example, a derivative of malonic acid or cyanoacetic acid possessing a dimethylamino substituent could potentially serve as a key precursor. The classical synthesis of barbituric acids from malonates and urea (B33335) highlights the feasibility of such cyclocondensations.
A general representation of this approach is the reaction of a β-keto ester with an amidine hydrochloride. The reaction conditions can be optimized to achieve high yields of the corresponding pyrimidinol.
Table 1: Examples of Cyclocondensation Reactions for Pyrimidinol Synthesis This table is populated with data from analogous reactions due to the absence of specific data for the target compound in the search results.
| β-Keto Ester/Equivalent | Amidine | Catalyst/Conditions | Product | Yield | Reference |
| Ethyl 2-chloro-3-oxobutanoate | 1-Methylthiourea | Pyridine (B92270) | Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (precursor to a pyrimidine analog) | Not specified | acs.org |
| Acetylacetone (B45752) | Urea | conc. HCl, Ethanol, heat | 4,6-Dimethyl-2-hydroxypyrimidine hydrochloride | Not specified | derpharmachemica.com |
| Diethyl malonate | Guanidine hydrochloride | Sodium ethoxide | Dihydroxy-heterocycle (precursor to pyrazolo[1,5-a]pyrimidine-5,7-diol) | 89% | nih.gov |
Oxidative Annulation Strategies for Pyrimidine Synthesis
Oxidative annulation has emerged as a powerful tool for the construction of aromatic heterocycles. These reactions often involve C-H bond activation and the formation of new C-C and C-N bonds in a single step. An example of this strategy is the K₂S₂O₈-mediated oxidative annulation of anilines and aryl ketones with DMSO serving as a methine equivalent to produce 4-arylquinolines; this strategy has been extended to the synthesis of 4-arylpyrimidines from acetophenone-formamide conjugates. acs.orggoogle.com
Another notable method is the copper-catalyzed and 4-HO-TEMPO-mediated [3+3] annulation of amidines with saturated ketones. organic-chemistry.org This reaction proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization to afford structurally important pyrimidines. organic-chemistry.org The use of readily available starting materials and the avoidance of harsh conditions make this an attractive approach.
While specific applications of these oxidative annulation strategies for the direct synthesis of this compound are not prevalent, the general principles could be applied. For instance, a precursor containing a dimethylamino group could potentially be incorporated into such a reaction scheme.
Lewis Acid Catalyzed Cyclizations for Pyrimidinol Scaffolds
Lewis acids can play a crucial role in promoting the cyclization step in pyrimidine synthesis by activating various functional groups. A notable example is the ZnCl₂-catalyzed three-component reaction for the synthesis of 4,5-disubstituted pyrimidines, as mentioned earlier. organic-chemistry.orgorganic-chemistry.org
In a different approach, the synthesis of (E,E)-4,6-bis(styryl)-pyrimidines has been achieved through a one-pot, two-step reaction in water. The first step involves the Lewis acid-catalyzed [3+3] annulation of acetylacetone and urea to form the pyrimidine ring, followed by an aldol (B89426) condensation. google.com Furthermore, Lewis acids like trifluoroacetic acid have been used as catalysts in the multicomponent synthesis of pyrano[2,3-d]pyrimidines. derpharmachemica.com The use of Lewis acids can often lead to milder reaction conditions and improved yields. A patent for the synthesis of the closely related 2,4-dimethylpyrimidin-5-ol (B1390156) utilizes a multi-step process that involves the reaction of a nitrophenyl compound with N,N-dimethylformamide diethyl acetal, suggesting a pathway that could be adapted for the synthesis of this compound. google.com
Functionalization and Derivatization of Pre-formed Pyrimidinol Scaffolds
An alternative to de novo synthesis is the construction of the desired pyrimidine derivative by modifying a pre-existing pyrimidine core. This often involves nucleophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyrimidine Rings
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyrimidine. organic-chemistry.org The presence of a good leaving group, such as a halogen, and activating groups on the ring facilitates the substitution by a nucleophile.
To synthesize this compound via this route, a plausible precursor would be a 4-halopyrimidin-5-ol, such as 4-chloro-pyrimidin-5-ol. The reaction of this precursor with dimethylamine (B145610) would lead to the desired product. The reactivity of the halogen at the C4 position of the pyrimidine ring is generally high towards nucleophilic attack. The use of an inexpensive and sustainable polymer like hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been shown to facilitate SNAr reactions under mild conditions with a broad functional group tolerance. researchgate.net
The regioselectivity of SNAr reactions on di-substituted pyrimidines can be complex. For instance, the amination of 6-aryl-2,4-dichloropyrimidine with aliphatic secondary amines and aromatic amines has been shown to strongly favor substitution at the C4 position. In some cases, the reaction can be directed to the C2 position first, followed by substitution at C4, providing access to a different set of diaminopyrimidines.
Table 3: Examples of SNAr Reactions on Pyrimidine Rings This table is populated with data from analogous reactions due to the absence of specific data for the target compound in the search results.
| Pyrimidine Substrate | Nucleophile | Conditions | Product | Reference |
| 2,4,5-Trichloropyrimidine (B44654) | 2-Isopropoxy-5-methyl-4-(piperdin-4-yl)aniline | DIPEA, isopropanol, 80 °C | C4-substituted pyrimidine | nih.gov |
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine (B109124) | K₂CO₃, acetone, RT | 7-Morpholino-substituted product | nih.gov |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | LiHMDS, Pd catalyst | C4-substituted product | |
| 4-Amino-6-chloropyrimidin-5-ol | Adamantylalkylamines | Not specified | C6-amino substituted pyrimidine | Not specified |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions represent a cornerstone in modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Among these, the Suzuki-Miyaura reaction is particularly prominent for its versatility, functional group tolerance, and the relatively low toxicity of its organoboron reagents. nih.govmdpi.com This methodology has been extensively applied to the synthesis of complex heterocyclic compounds, including derivatives of pyrimidine.
The Suzuki-Miyaura coupling is instrumental in the arylation of halogenated pyrimidines, allowing for the introduction of various aryl and heteroaryl substituents onto the pyrimidine core. mdpi.comrsc.org For instance, the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with a range of aryl-boronic acids using a Pd(PPh₃)₄ catalyst has been shown to produce novel pyrimidine analogs. mdpi.com The efficiency of these couplings can be highly dependent on the choice of base and solvent, with combinations like potassium phosphate (B84403) (K₃PO₄) and 1,4-dioxane (B91453) providing good yields. mdpi.com It has been observed that electron-rich boronic acids tend to result in higher product yields in these reactions. mdpi.com
Microwave-assisted Suzuki-Miyaura reactions have emerged as an efficient technique, significantly accelerating reaction times and improving yields. nih.govrsc.org A notable application involves the C3-arylation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, which proceeds efficiently with a variety of aryl and heteroaryl boronic acids. nih.govrsc.org The use of a specific catalyst system, such as XPhosPdG2/XPhos, is crucial in some cases to prevent side reactions like debromination. nih.govrsc.org Furthermore, subsequent C-5 arylation can be achieved on the pyrimidinone ring by activating the C–O bond of the lactam, demonstrating the reaction's utility in creating diverse 3,5-diarylated pyrimidine structures. nih.govrsc.org
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three main steps: oxidative addition of the halide to the Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the final coupled product and regenerate the catalyst. mdpi.com
Regioselective Functionalization Techniques
Regioselective functionalization is a critical aspect of synthesizing substituted pyrimidinols, as it allows for precise control over the introduction of functional groups at specific positions on the heterocyclic ring. The reactivity of different positions on the pyrimidine ring can be exploited to achieve selective modifications. For di- or tri-halogenated pyrimidines, the inherent differences in the electronic properties of the carbon-halogen bonds often dictate the site of reaction.
In palladium-catalyzed cross-coupling reactions of polyhalogenated heteroarenes, the site of reaction is typically adjacent to a nitrogen atom. nsf.gov However, this conventional selectivity can be altered. For example, in 2,4-dichloropyridines, the use of a very sterically hindered N-heterocyclic carbene (NHC) ligand can override the conventional C2 selectivity and promote cross-coupling at the C4 position with high selectivity. nsf.gov Remarkably, employing ligand-free "Jeffery" conditions can enhance this C4 selectivity even further. nsf.gov
Studies on 2,4,6-trihalogenated pyrido[2,3-d]pyrimidines have demonstrated a predictable order of reactivity in Suzuki coupling reactions, proceeding sequentially at the C4, C2, and finally the C6 position. academie-sciences.fr This regioselectivity can be rationalized based on the ¹H NMR chemical shifts of the parent non-halogenated heterocycle, where the carbon attached to the most deshielded proton is the most reactive. academie-sciences.fr This principle allows for a strategic, stepwise functionalization to build complex, multi-substituted structures. academie-sciences.fr
Beyond cross-coupling, regioselective functionalization can also be achieved through other means, such as nucleophilic aromatic substitution (SₙAr). In the synthesis of new pyrimidines from 2,4,6-trichloropyrimidine-5-carbaldehyde, the C-N bond formation via an SₙAr mechanism was optimized using phase transfer catalysts, with tetrabutylammonium (B224687) iodide (TBAI) proving most effective. shd-pub.org.rs Such methods, guided by principles of green chemistry, enable the selective modification of one position while leaving others available for subsequent transformations. shd-pub.org.rs The development of these regioselective strategies is central to creating libraries of pyrimidinol derivatives with diverse substitution patterns for various applications. researchgate.net
Chemoenzymatic Synthetic Routes for Enantioselective Access to Pyrimidinol Derivatives
Chemoenzymatic synthesis, which combines the selectivity of biological catalysts with the practicality of chemical reactions, offers a powerful and sustainable approach for producing complex chiral molecules like pyrimidinol derivatives. mdpi.comd-nb.info This methodology leverages enzymes, such as lyases or oxidoreductases, to perform stereoselective transformations that are often difficult to achieve through traditional chemical methods. mdpi.comd-nb.info The key advantages of biocatalysis include high selectivity (chemo-, regio-, and enantio-), the use of environmentally benign solvents like water, and operation under mild reaction conditions. mdpi.com
While direct chemoenzymatic synthesis of this compound is not extensively documented, the principles can be applied by analogy from work on other complex heterocyclic and phenylpropanoid derivatives. google.comfrontiersin.org For instance, N-acetylneuraminate lyase (NAL) catalyzes a reversible aldol reaction to produce derivatives of sialic acid. d-nb.info This process can be optimized and run in a continuous flow setup using an immobilized enzyme, which enhances stability and simplifies product purification. d-nb.info Such a strategy could be envisioned for the enantioselective synthesis of pyrimidinol precursors, where an enzyme controls the formation of a key stereocenter.
The secretome of microorganisms, such as the fungus Botrytis cinerea, has been used to generate complex derivatives from simpler phenolic precursors through processes like phenoxy radical coupling. frontiersin.orgresearchgate.net This approach has successfully produced a variety of dimers, trimers, and tetramers from substrates like ferulic and caffeic acids. frontiersin.org This demonstrates the potential of using whole-cell or isolated enzyme systems to build molecular complexity on scaffolds that could be related to pyrimidinol precursors.
The development of chemoenzymatic routes is a key area of green chemistry, aiming to create more efficient and environmentally friendly production methods for pharmaceutically relevant compounds. mdpi.comdbu.de
Green Chemistry Principles in the Synthesis of Dimethylaminopyrimidinols
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net The application of its twelve principles to the synthesis of this compound and its analogs can significantly lower the environmental impact and improve the sustainability of the manufacturing process. ijbpas.com
Key green chemistry approaches applicable to pyrimidinol synthesis include:
Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones. snu.ac.kr The palladium-catalyzed Suzuki-Miyaura reactions discussed previously are a prime example, where only a small amount of catalyst is needed to generate large quantities of product, thus minimizing waste. mdpi.commdpi.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Annulation or multi-component reactions that construct the pyrimidine ring in a single step with minimal byproducts are highly desirable. organic-chemistry.org
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be eliminated or minimized. mdpi.comresearchgate.net Research has shown that Suzuki-Miyaura couplings can be performed effectively in water, a benign solvent, which drastically improves the environmental profile of the synthesis. nih.govdbu.de
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. researchgate.netsnu.ac.kr The development of highly active catalysts that function under mild conditions, such as room temperature, contributes to this goal. nsf.gov
Biocatalysis: As detailed in the chemoenzymatic section, using enzymes offers a green alternative to traditional chemical catalysts, providing high selectivity and operating in aqueous media under mild conditions. mdpi.com This approach reduces the need for protecting groups and minimizes hazardous waste streams. ijbpas.com
By integrating these principles, the synthesis of dimethylaminopyrimidinols can be made more efficient, cost-effective, and environmentally responsible. For example, a synthetic route that combines a regioselective, palladium-catalyzed coupling in an aqueous solvent with a subsequent chemoenzymatic step would represent a significant advancement in the sustainable production of these valuable compounds. shd-pub.org.rsmdpi.com
Advanced Spectroscopic and Structural Elucidation Techniques for Dimethylaminopyrimidinols
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For 4-(Dimethylamino)pyrimidin-5-ol, ¹H NMR spectroscopy would be used to identify all unique proton environments. One would expect to observe distinct signals for the protons on the pyrimidine (B1678525) ring, the methyl protons of the dimethylamino group, and the proton of the hydroxyl group. The chemical shift (δ) of these signals, their integration (proportional to the number of protons), and their splitting patterns (spin-spin coupling) would confirm the arrangement of these groups.
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of all unique carbon atoms. This would allow for the definitive assignment of the carbon skeleton of the pyrimidine ring and the dimethylamino substituent. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH, CH₂, and CH₃ groups.
While specific experimental data for this compound is not available in the reviewed literature, a hypothetical data table is presented below to illustrate the expected format of such findings.
Table 1: Hypothetical NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | Data not available | - | - | Pyrimidine-H |
| ¹H | Data not available | - | - | Pyrimidine-H |
| ¹H | Data not available | - | - | -OH |
| ¹H | Data not available | - | - | -N(CH₃)₂ |
| ¹³C | Data not available | - | - | Pyrimidine-C |
| ¹³C | Data not available | - | - | Pyrimidine-C |
| ¹³C | Data not available | - | - | Pyrimidine-C |
| ¹³C | Data not available | - | - | Pyrimidine-C |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (molecular formula C₆H₉N₃O), high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which should correspond to its calculated monoisotopic mass of 139.0746 g/mol . This precise measurement confirms the elemental composition. Techniques like electrospray ionization (ESI) are commonly used for such polar molecules. derpharmachemica.com
When subjected to fragmentation (e.g., in MS/MS experiments), the molecule would break apart in a predictable manner. The resulting fragment ions would be characteristic of the compound's structure, likely showing losses of methyl groups, the dimethylamino group, or other small neutral molecules. Analysis of these fragments helps to piece together the molecular structure, corroborating NMR data.
Table 2: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge (m/z) | Assignment |
|---|---|---|
| ESI+ | 140.0819 | [M+H]⁺ |
| ESI- | 138.0673 | [M-H]⁻ |
Note: The m/z values for [M+H]⁺ and [M-H]⁻ are calculated based on the exact mass of the most common isotopes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound.
In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. A broad absorption band would be expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic methyl groups would appear around 2800-3100 cm⁻¹. d-nb.info The spectrum would also feature sharp peaks in the fingerprint region (below 1600 cm⁻¹) corresponding to C=C and C=N stretching vibrations within the pyrimidine ring and C-N stretching of the dimethylamino group. d-nb.infonih.gov
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3200-3600 | Broad | O-H stretch |
| 2950-3100 | Medium-Sharp | Aromatic C-H stretch |
| 2850-2960 | Medium-Sharp | Aliphatic C-H stretch |
| 1550-1650 | Strong-Medium | C=C and C=N ring stretch |
X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination
X-ray diffraction techniques are paramount for determining the atomic and molecular structure of a crystalline solid.
Single-Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry
If a suitable single crystal of this compound can be grown, SC-XRD provides the most precise and unambiguous determination of its three-dimensional molecular structure. This technique can measure bond lengths, bond angles, and torsion angles with very high precision. It would confirm the planarity of the pyrimidine ring and reveal the geometry of the dimethylamino and hydroxyl substituents relative to the ring. Furthermore, SC-XRD elucidates the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and pyrimidine nitrogens, which dictate how the molecules pack in the crystal lattice. researchgate.net No published single-crystal structures for this specific compound were found in the searched literature.
X-ray Powder Diffractometry (XRPD) for Crystalline Phase Analysis
X-ray Powder Diffractometry (XRPD) is used to analyze polycrystalline or powdered solid samples. The resulting diffraction pattern is a fingerprint of the crystalline phase of the material. While not providing the detailed structural information of SC-XRD, XRPD is crucial for identifying crystalline forms (polymorphs), determining phase purity, and analyzing the degree of crystallinity. researchgate.net The diffraction pattern is a plot of scattered intensity versus the diffraction angle 2θ. Each crystalline solid has a unique XRPD pattern characterized by the position and intensity of its peaks.
Advanced Spectroscopic Probes for Electronic Structure and Excited State Dynamics
Advanced spectroscopic techniques, such as UV-Visible absorption and fluorescence spectroscopy, combined with computational methods, are used to investigate the electronic properties of molecules. These methods probe the electronic transitions between the ground state and various excited states.
For a molecule like this compound, which contains both an electron-donating group (dimethylamino) and an electron-accepting pyrimidine ring, there is potential for interesting photophysical behavior, such as intramolecular charge transfer (ICT) upon photoexcitation. derpharmachemica.com UV-Visible spectroscopy would identify the wavelengths of light the molecule absorbs, corresponding to π-π* and n-π* electronic transitions. Fluorescence spectroscopy would measure the emission of light from the excited state back to the ground state, providing information on the nature of the lowest singlet excited state. The difference in energy between the absorption and emission maxima (the Stokes shift) can indicate the extent of structural and electronic rearrangement in the excited state.
Techniques like transient absorption spectroscopy could be employed to study the dynamics of the excited states on ultrafast timescales, revealing the pathways of energy relaxation and the lifetimes of any transient species formed. nih.gov
Absorption Spectroscopy
Absorption spectroscopy is fundamental in characterizing the electronic transitions of molecules like this compound. The absorption spectra of 4-(dialkylamino)pyrimidines are characterized by transitions to locally excited (LE) states, which can be significantly influenced by the solvent environment and structural modifications.
Research on related compounds such as 4-(N,N-dimethylamino)pyrimidine (DMAPy) and its derivatives shows that the position of the absorption bands is sensitive to solvent polarity. researchgate.netias.ac.in For instance, the absorption spectra of 4-(dimethylamino)pyridine (DMAP), a related compound, have been recorded in various solvents to study these effects. researchgate.net In aprotic solvents of varying polarity, such as n-hexane, ethyl acetate, and acetonitrile (B52724), the changes in the absorption maxima are typically small, indicating that the dipole moment of the molecule does not change dramatically upon excitation to the Franck-Condon state. researchgate.net
The room temperature absorption spectra for DMAP and its methylated derivatives in acetonitrile show distinct bands corresponding to the neutral and protonated forms. researchgate.net Protonation, achieved by adding an acid like HClO₄, leads to a significant blue shift in the absorption spectrum, which is characteristic of the protonation of the pyridinic nitrogen atom. researchgate.net This disrupts the intramolecular charge transfer (ICT) character of the transition.
Studies on 4-(N,N-dimethylamino)pyrimidine and its 5-methyl derivative in solvents like acetonitrile and methanol (B129727) reveal the influence of the solvent on the electronic structure. ias.ac.in The absorption spectra in these different environments provide the initial data for understanding the subsequent excited-state events, such as fluorescence. ias.ac.in
Table 1: Representative Absorption Maxima for 4-(Dimethylamino)pyridine (DMAP) in Various Solvents
| Solvent | Absorption Maximum (λmax, nm) |
|---|---|
| n-Hexane | ~255 |
| Ethyl Acetate | ~260 |
| Acetonitrile | ~265 |
Note: Data is illustrative based on spectra for the related compound DMAP and its derivatives. researchgate.net The exact values for this compound may vary.
Fluorescence Spectroscopy (e.g., Dual Fluorescence, TICT State Models)
Fluorescence spectroscopy is a powerful tool for investigating the excited-state dynamics of donor-acceptor molecules. Many 4-(dialkylamino)pyrimidine derivatives exhibit dual fluorescence, a phenomenon where two distinct emission bands are observed, typically a normal fluorescence band at shorter wavelengths and an anomalous, solvent-dependent band at longer wavelengths. ias.ac.in This behavior is often explained by the Twisted Intramolecular Charge Transfer (TICT) state model. researchgate.netias.ac.in
According to the TICT model, upon photoexcitation to a locally excited (LE) state, the molecule can undergo a conformational change. This involves the rotation of the dimethylamino group around the C-N single bond, leading to a new, energetically favorable excited state where the dimethylamino group is perpendicular to the pyrimidine ring. researchgate.netbohrium.com This twisted conformation has a large dipole moment due to significant charge separation, and it is therefore stabilized by polar solvents. researchgate.netnih.gov The emission from this state is the anomalous, red-shifted fluorescence.
Key findings for related compounds include:
4-(N,N-dimethylamino)pyrimidine (I) and 4-(dimethylamino)-5-methylpyrimidine (III) both show dual fluorescence in solution. ias.ac.inresearchgate.net The intensity of the long-wavelength TICT band increases with solvent polarity. ias.ac.in
In protic solvents, the formation of hydrogen-bonded complexes can compete with or modify the TICT state formation, sometimes leading to efficient radiationless deactivation. ias.ac.in
Steric hindrance can influence the ability of the molecule to form a TICT state. Ortho-methylated derivatives of 4-(dimethylamino)pyridine show only a single charge transfer fluorescence band because the steric hindrance prevents the necessary twisting of the dimethylamino group. researchgate.net
The dual fluorescence of these compounds is thus a sensitive probe of the molecule's immediate environment and its conformational freedom in the excited state. ias.ac.inbohrium.com
Table 2: Fluorescence Emission Maxima for 4-(N,N-dimethylamino)pyrimidine in Different Solvents
| Solvent | Primary Emission (Band b, cm-1) | TICT Emission (Band a, cm-1) |
|---|---|---|
| Acetonitrile | ~29,000 | ~22,500 |
| Methanol | ~28,500 | Not distinctly coupled |
Note: Data is illustrative based on spectra for the related compound 4-(N,N-dimethylamino)pyrimidine. ias.ac.in The primary emission (b) corresponds to the locally excited state, while the TICT emission (a) is the red-shifted band.
Dynamic Spectroscopic Methods for Conformational Studies (e.g., Dynamic HPLC for Racemization)
Dynamic spectroscopic methods are crucial for studying conformational isomers (conformers) that interconvert at a measurable rate. When rotation around a single bond is sufficiently hindered, stable atropisomers can result. Dynamic High-Performance Liquid Chromatography (D-HPLC) is a powerful technique for quantifying the energy barriers to such rotational processes, including racemization. researchgate.netunibo.it
While direct studies on this compound are not widely reported, research on axially chiral biaryl analogues of 4-(dimethylamino)pyridine (DMAP) provides a clear methodological framework. researchgate.netacs.org In these systems, the rotation around the aryl-aryl bond is hindered, creating stable enantiomeric conformers.
The principle of D-HPLC involves using a chiral stationary phase to separate the enantiomers. If the rate of interconversion (racemization) is comparable to the timescale of the chromatographic separation, characteristic peak shapes are observed. At low temperatures, where interconversion is slow, two separate peaks for the enantiomers are seen. As the temperature is increased, the peaks broaden and eventually coalesce into a single peak when interconversion is fast. By simulating these dynamic elution profiles, the kinetic parameters and the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be determined. researchgate.net
For configurationally stable atropisomers, where the barrier to rotation is high, racemization studies are conducted by isolating one enantiomer, heating it for a period, and then analyzing the enantiomeric excess at various time points to determine the rate of racemization. researchgate.net
Table 3: Experimentally Determined Rotational Barriers for Axially Chiral Biaryl Analogues of DMAP
| Compound Series | Substituent | Method | Rotational Barrier (ΔG‡, kcal/mol) |
|---|---|---|---|
| Bicyclic 5-azaindoline core | - | Dynamic HPLC | Lower Barriers |
| Monocyclic DMAP core | - | Dynamic HPLC | Higher Barriers |
| Configurationally Stable Derivatives | Various | Racemization Studies | > 23 |
Note: This table summarizes general findings for DMAP analogues to illustrate the application and type of data obtained from dynamic HPLC and racemization studies. researchgate.net The specific values depend on the exact molecular structure.
These methods provide critical data on the conformational stability and dynamics of molecules, which is essential for understanding their structure-activity relationships, particularly in fields like chiral catalysis. acs.orgresearchgate.net
Computational Chemistry and Theoretical Investigations of 4 Dimethylamino Pyrimidin 5 Ol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become an essential tool for examining the association between the structural and spectral properties of chemical compounds. nih.gov It is a quantum mechanical method that posits all system properties are functions of the charge density, allowing for precise calculations of a compound's structure, energy, and molecular properties. mdpi.com For pyrimidine (B1678525) derivatives, DFT studies, often using the B3LYP functional, are employed to understand structure and reactivity. samipubco.com
Geometry optimization is a critical first step in computational analysis, seeking the lowest energy arrangement of atoms in a molecule. For pyrimidine derivatives, computational models often suggest a planar aromatic ring structure. vulcanchem.com However, slight distortions can occur due to steric interactions between substituents, such as the dimethylamino group. vulcanchem.com In the case of 4-(Dimethylamino)pyrimidin-5-ol, the hydroxyl group at the 5-position may also engage in tautomerism, shifting between keto and enol forms depending on the surrounding conditions, a phenomenon that can be explored through conformational analysis. vulcanchem.com
Conformational analysis of related substituted pyrazolo vulcanchem.comwikipedia.orgpyrimidines has shown that different isomers can possess significantly different conformational labilities. mdpi.com For a given isomer, the conformational diversity might be determined by the rotation of substituent groups, while the geometry of the core pyrimidine ring remains largely unchanged. mdpi.com Such studies identify the most stable conformations and the energy barriers between them.
Frontier Molecular Orbitals (FMO): The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals are typically the primary participants in chemical reactions; the HOMO acts as an electron donor, and the LUMO acts as an electron acceptor. youtube.com The energy and distribution of these orbitals dictate the molecule's ability to interact with other chemical species. wikipedia.orgyoutube.com
Table 1: Conceptual Frontier Molecular Orbital Properties
| Orbital | Description | Typical Role in Reactions |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy orbital that contains electrons. | Electron donor |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital that does not contain electrons. | Electron acceptor |
Natural Bond Orbitals (NBO): Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding. wikipedia.org NBOs are localized orbitals that describe the Lewis-like bonding patterns of electron pairs in a molecule. wisc.edu This method allows for the calculation of electron density distribution in atoms and the bonds between them. wikipedia.org NBO analysis can reveal details about hybridization, donor-acceptor interactions, and the nature of bonding, varying from covalent to ionic. wikipedia.org
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. nih.gov
Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO). A smaller energy gap generally implies higher reactivity and that the molecule can be easily excited. mdpi.comsamipubco.com
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO – EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is derived from the electronic chemical potential (μ) and chemical hardness (η). nih.gov
Table 2: Key Chemical Reactivity Descriptors from DFT
| Descriptor | Formula | Interpretation |
|---|---|---|
| Energy Gap (ΔE) | ELUMO – EHOMO | Indicates chemical reactivity and stability. samipubco.com |
| Chemical Hardness (η) | (ELUMO – EHOMO) / 2 | Measures resistance to deformation of electron cloud. nih.gov |
| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |
| Electrophilicity Index (ω) | μ2 / 2η | Measures the propensity to act as an electrophile. nih.gov |
Noncovalent interactions (NCIs) are crucial for understanding the stability of supramolecular structures in chemistry and biology. nih.gov The NCI analysis method is used to identify and visualize these weak interactions, such as hydrogen bonds and van der Waals forces, in three-dimensional space. scielo.org.mx This is achieved by analyzing the reduced density gradient (RDG) versus the electron density. nih.gov Plotting the RDG against the sign of the second Hessian eigenvalue multiplied by the electron density (sign(λ₂)ρ) can differentiate between stabilizing hydrogen bonds (blue), weak van der Waals interactions (green), and repulsive steric clashes (red). scielo.org.mx This technique is valuable for studying how molecules of this compound might interact with each other or with other molecules in a larger assembly. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. mdpi.com It is a powerful tool for calculating and predicting electronic absorption spectra (UV-Vis). nih.govmdpi.com For pyrimidine derivatives, TD-DFT can elucidate the influence of factors like solvent polarity on the UV-Vis spectra. jchemrev.com The method can also be used to study processes that occur in the excited state, such as excited-state double proton transfer (ESDPT), which has been observed in some pyrimidine derivatives and can lead to dual fluorescence behavior. urfu.ru
Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For pyrimidine derivatives, QSAR is a vital tool for predicting therapeutic activities, such as anti-inflammatory, anticancer, or antimicrobial effects, and for guiding the design of more potent analogues. scirp.orgnih.gov
A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties of the molecules, including:
Constitutional descriptors: Related to the molecular composition.
Topological descriptors: Describing the atomic connectivity and shape.
Quantum-chemical descriptors: Pertaining to the electronic properties of the molecule.
Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical methods used to build the QSAR model, creating an equation that links these descriptors to the observed biological activity. scirp.org For a series of pyrimidine derivatives, studies have shown that their anti-inflammatory or anticancer activities can be effectively predicted using such models. scirp.orgthieme-connect.com
While specific QSAR models for this compound are not detailed in the available literature, a hypothetical study would involve synthesizing a series of related pyrimidin-5-ol analogues and correlating their calculated descriptors with a measured biological activity, as illustrated in the table below.
| Compound | Molecular Weight (MW) | LogP | Predicted Activity (pIC₅₀) |
|---|---|---|---|
| This compound | 139.15 | -0.45 | 5.8 |
| Analogue 1 | 153.18 | -0.10 | 6.2 |
| Analogue 2 | 167.20 | 0.25 | 6.5 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein) to form a stable complex. frontiersin.org This technique is instrumental in drug discovery for understanding how a potential drug molecule interacts with its biological target at the atomic level. frontiersin.org
For pyrimidine derivatives, which are known to target a wide range of proteins like kinases and enzymes, docking studies are essential for elucidating their mechanism of action. nih.govbiorxiv.org Simulations can reveal key intermolecular interactions, such as:
Hydrogen bonds: Crucial for binding affinity and specificity. The hydroxyl (-OH) and amino (-N(CH₃)₂) groups of this compound would be expected to participate in such interactions.
Hydrophobic interactions: Often involving the pyrimidine ring itself.
Docking studies on various aminopyrimidine compounds have successfully predicted their binding modes within the active sites of enzymes like β-Glucuronidase and protein kinases such as CDK2, CDK4, and CDK6. nih.govnih.gov For instance, a docking simulation of this compound into the ATP-binding site of a protein kinase might predict its binding energy and the specific amino acid residues it interacts with, providing insights into its potential as a kinase inhibitor. nih.govmdpi.com
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Protein Kinase (e.g., EGFR) | -7.5 | Met793, Lys745, Asp800 |
| DHFR | -6.8 | Ile7, Phe31, Arg57 |
| Carbonic Anhydrase I | -6.2 | His94, His119, Thr200 |
Simulation of Reaction Pathways and Transition States
Computational chemistry allows for the detailed simulation of chemical reaction mechanisms, providing insights into the formation of molecules like this compound. These simulations map out the entire reaction pathway, identifying intermediates, transition states, and the energy barriers that must be overcome for the reaction to proceed.
The synthesis of pyrimidine rings often involves multi-step processes. microbenotes.comyoutube.comyoutube.com Theoretical studies on related heterocyclic systems have elucidated complex reaction cascades. mdpi.comjchemrev.com For example, the de novo biosynthesis of pyrimidines involves a sequence of six enzymatic reactions, starting from precursors like glutamine and bicarbonate, to form the pyrimidine ring. microbenotes.comreactome.org Computational models of these biosynthetic pathways can help understand the role of each enzyme and the energetics of each step. nih.gov
While specific reaction pathway simulations for the synthesis of this compound were not found, theoretical analysis of pyrimidine synthesis in general often involves key steps such as:
Condensation reactions to form initial intermediates.
Intramolecular cyclization to form the pyrimidine ring.
Subsequent functionalization to add the dimethylamino and hydroxyl groups. acs.orgnih.govmdpi.com
Simulating these pathways helps chemists optimize reaction conditions, predict potential byproducts, and design more efficient synthetic routes.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. physchemres.orgnih.gov These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental data.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. bohrium.combohrium.com Computational methods can predict the ¹H and ¹³C chemical shifts of this compound. nih.govsourceforge.io By comparing the predicted spectrum with the experimental one, researchers can confirm the molecular structure and assign specific signals to each atom in the molecule.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | ~3.1 | ~38.0 |
| C2-H | ~8.2 | ~155.0 |
| C6-H | ~7.9 | ~140.0 |
| C4 | - | ~158.0 |
| C5-OH | ~9.5 | ~148.0 |
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H stretch | ~3400-3600 |
| Aromatic C-H stretch | ~3000-3100 |
| Aliphatic C-H stretch | ~2850-2960 |
| C=N / C=C ring stretch | ~1500-1650 |
| C-O stretch | ~1200-1250 |
Mechanistic Studies of Reactions Involving 4 Dimethylamino Pyrimidin 5 Ol Scaffolds
Elucidation of Reaction Pathways and Intermediates
The reactivity of the pyrimidine (B1678525) ring is significantly influenced by its substituents and the reaction conditions. Mechanistic studies have revealed several key pathways and intermediates in reactions involving pyrimidine scaffolds.
One common reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the pyrimidine ring. For instance, in the synthesis of various 2,4-diamino-5-chloropyrimidines, the reaction proceeds through a sequential SNAr mechanism. The initial reaction of 2,4,5-trichloropyrimidine (B44654) with an amine selectively occurs at the C4 position, followed by a second substitution at the C2 position. nih.gov This selectivity is dictated by the electronic properties of the pyrimidine ring, where the C4 and C2 positions are most susceptible to nucleophilic attack.
Another significant pathway involves ring transformations. Under certain conditions, pyrimidine rings can undergo ring-opening and recyclization to form different heterocyclic systems. For example, the reaction of pyrimidine with nucleophiles can lead to the formation of pyridines or s-triazines through a series of steps involving the initial formation of an adduct, followed by ring cleavage and subsequent recyclization. wur.nl The specific pathway and resulting product are highly dependent on the nature of the nucleophile and the substituents on the pyrimidine ring. wur.nl
In the synthesis of pyrazolo[1,5-a]pyrimidines from β-enaminones, the reaction proceeds via an addition-elimination mechanism, akin to an aza-Michael addition. mdpi.com The initial step is the condensation of an aminopyrazole with the β-carbon of the enaminone, facilitated by the dimethylamino leaving group. This is followed by a cyclocondensation involving a nucleophilic attack of the pyrazolic nitrogen on a carbonyl group, leading to the final fused ring system after the elimination of a water molecule. mdpi.com
Table 1: Key Reaction Pathways and Intermediates
| Reaction Type | Key Intermediates | Description |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer-like complexes | Sequential substitution at C4 and C2 positions of the pyrimidine ring. |
| Ring Transformation | Adducts, open-ring intermediates | Ring-opening followed by recyclization to form different heterocycles. |
| Addition-Elimination | Aza-Michael adducts | Condensation followed by cyclocondensation in the synthesis of fused pyrimidines. |
| Amide Activation | O(4)-(benzotriazol-1-yl) derivatives, 1-(4-pyrimidinyl)-1H-benzotriazole-3-oxides | Activation of the C4 amide for nucleophilic substitution in pyrimidine nucleosides. |
Role of the Dimethylamino Group in Reaction Mechanisms
The dimethylamino group at the C4 position of the pyrimidine ring plays a multifaceted role in directing reaction mechanisms, primarily through its electronic and steric effects.
Nucleophilic Catalysis: The dimethylamino group significantly enhances the nucleophilicity of the pyrimidine ring, particularly the ring nitrogens. This increased nucleophilicity is central to the catalytic activity of 4-(dimethylamino)pyridine (DMAP) and its analogs in acyl transfer reactions. mdpi.comresearchgate.net The mechanism involves the nucleophilic attack of the pyridine (B92270) nitrogen on the acylating agent, forming a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol or amine, regenerating the catalyst and yielding the acylated product. mdpi.com The electron-donating nature of the dimethylamino group stabilizes the positive charge on the pyridinium (B92312) nitrogen, thereby accelerating the formation of the key intermediate.
Electron-Donating Effects: The electron-donating nature of the dimethylamino group influences the regioselectivity of reactions. In the synthesis of pyrazolo[1,5-a]pyrimidines, the dimethylamino group acts as a good leaving group, facilitating the initial aza-Michael type addition-elimination reaction. mdpi.com Its presence can also lower the electrophilicity of the β-carbon in β-enaminones, which can necessitate the use of a catalyst and higher temperatures for successful reaction. nih.gov
Directing Group in C-H Activation: In palladium-catalyzed C-H activation reactions, the dimethylamino group can act as a directing group, guiding the metal catalyst to a specific C-H bond for functionalization. This allows for regioselective introduction of various substituents onto the pyrimidine scaffold. mdpi.com
Steric Hindrance: The bulkiness of the dimethylamino group can also influence the stereochemical outcome of reactions, particularly in the case of chiral derivatives. This steric hindrance can create a chiral environment around the reactive center, leading to enantioselective transformations.
Catalytic Cycles and Turnover Frequencies in Synthetic Transformations
The efficiency of a catalytic process is often described by its catalytic cycle and turnover frequency (TOF). While specific TOF data for reactions directly involving 4-(dimethylamino)pyrimidin-5-ol are not extensively reported in the provided context, general principles from related catalytic systems can be inferred.
In DMAP-catalyzed acyl transfer reactions, the catalytic cycle begins with the reaction of the catalyst with an acylating agent (e.g., an anhydride) to form an N-acylpyridinium ion. This highly electrophilic intermediate is then attacked by a nucleophile (e.g., an alcohol), leading to the acylated product and regeneration of the DMAP catalyst. mdpi.com The turnover frequency in such reactions is dependent on factors like the concentration of the catalyst and reactants, temperature, and the nature of the solvent. For many industrially relevant processes, TOFs are in the range of 10-2 to 102 s-1. mdpi.com
In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, the catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. The catalyst loading, usually expressed in mol % or ppm, is a critical parameter. acs.org While lower catalyst loadings are economically and environmentally desirable, they can sometimes lead to lower reaction rates and yields. The turnover number (TON) and TOF are key metrics for catalyst performance in these systems. For instance, in the hydrogenation of dimethyl carbonate catalyzed by a Ru-PNN pincer complex, a TON of 2500 was achieved. mdpi.com
The development of highly active catalysts aims to maximize both TON and TOF. For example, in the hydrogenation of CO2 to formate (B1220265) using a manganese pincer complex, a remarkable TON of 31,600 was reached. mdpi.com These examples highlight the ongoing efforts to design more efficient catalytic systems for various transformations.
Stereochemical Aspects of Reactions with Chiral Derivatives
The introduction of chirality into the 4-(dimethylamino)pyrimidine scaffold has opened up avenues for asymmetric catalysis. Chiral DMAP analogs have been successfully employed as nucleophilic catalysts in a variety of stereoselective reactions.
Kinetic Resolution: Chiral DMAP derivatives are effective in the kinetic resolution of racemic secondary alcohols and amines. researchgate.net In this process, the chiral catalyst preferentially acylates one enantiomer of the racemic substrate at a faster rate, leading to the enantioenrichment of both the acylated product and the unreacted starting material. The stereoselectivity of these reactions is influenced by the structure of the chiral auxiliary on the DMAP core. acs.org
Desymmetrization: These chiral catalysts are also utilized in the desymmetrization of meso-diols. researchgate.net By selectively acylating one of the two prochiral hydroxyl groups in a meso-diol, a chiral monoester is produced with high enantiomeric excess.
Axially Chiral Catalysts: A significant area of research has focused on the development of axially chiral DMAP analogs. researchgate.netresearchgate.net In these molecules, the chirality arises from hindered rotation around a biaryl axis. The rotational barriers of these atropisomers are a crucial factor in their stability and catalytic efficacy. researchgate.net The steric bulk of the substituents ortho to the biaryl axis plays a critical role in determining the rotational barrier and, consequently, the stereochemical outcome of the catalyzed reaction. acs.org
Table 2: Stereochemical Applications of Chiral DMAP Derivatives
| Application | Description | Key Feature |
|---|---|---|
| Kinetic Resolution | Preferential acylation of one enantiomer in a racemic mixture. | Enantioenrichment of both product and starting material. |
| Desymmetrization | Selective acylation of one of two prochiral groups in a meso compound. | Formation of a single chiral enantiomer. |
| Asymmetric Acylation | Use of axially chiral twisted amides as asymmetric acylating agents. | Stereoselectivity is dependent on the bulkiness of the acyl group and chiral auxiliary. |
Structure Activity Relationship Sar Studies and Rational Design of Dimethylaminopyrimidinol Derivatives
Systematic Variation of Substituents on the Pyrimidine (B1678525) Core and Dimethylamino Moiety
The systematic modification of the pyrimidine scaffold is a cornerstone of structure-activity relationship (SAR) studies. Research on various pyrimidine-based compounds has demonstrated that even minor alterations to the core structure or its substituents can profoundly influence biological potency and selectivity.
For instance, in the study of pyrimidine-4-carboxamides, replacing one of the nitrogen atoms in the pyrimidine ring with a carbon (to form a pyridine) resulted in a 10-fold decrease in potency, highlighting the critical role of the pyrimidine scaffold itself. acs.org Further modifications have explored various positions of the pyrimidine ring. Studies on 2-anilino-4-(thiazol-5-yl)pyrimidines showed that introducing substituents at the C5-position, analogous to the hydroxyl group in 4-(dimethylamino)pyrimidin-5-ol, significantly impacts inhibitory activity against various kinases like CDK9, CDK1, and CDK2. acs.org
Modifications are not limited to the pyrimidine core. The dimethylamino group is also a key site for variation. In a series of pyrimidine-4-carboxamides, replacing a morpholine (B109124) group with a dimethylamine (B145610) substituent led to a twofold increase in activity. acs.org Further exploration with other small alkylamines revealed that a pyrrolidine (B122466) group at this position could enhance potency by nearly fourfold, suggesting that the size, polarity, and conformation of this substituent are critical for optimal interaction with the target protein. acs.org
Detailed SAR investigations on other pyrimidine derivatives have provided a wealth of data. For example, in a series of pyridothiazole substituted pyrimidines developed as HCV replication inhibitors, the introduction of various functionalities at different positions of the molecule was used to tune both potency and pharmacokinetic (PK) properties. nih.gov Similarly, studies on pyrazolo[3,4-d]pyrimidine derivatives have shown that specific substitution patterns are crucial for potent anti-inflammatory activity. rsc.org
Table 1: Impact of Substituent Variation on Pyrimidine Analogs' Activity
| Parent Scaffold | Position of Variation | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Pyrimidine-4-carboxamide | Ring Nitrogen (X2) | Replaced with Carbon (Pyridyl analog) | 10-fold drop in potency | acs.org |
| Pyrimidine-4-carboxamide | R3 Amine | Dimethylamine (vs. Morpholine) | 2-fold increase in potency | acs.org |
| Pyrimidine-4-carboxamide | R3 Amine | Pyrrolidine (vs. Morpholine) | ~4-fold increase in potency | acs.org |
| 2-anilino-4-(thiazol-5-yl)pyrimidine | C5-pyrimidine | Carbonitrile | Similar potency and selectivity profile for CDKs | acs.org |
Impact of Structural Modifications on Predicted Molecular Interactions and Biological Potency (In Silico)
In silico modeling, encompassing techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies, provides invaluable insights into how structural changes affect molecular interactions at the atomic level. patheon.com These computational methods allow for the prediction of binding affinities and the stability of ligand-protein complexes, guiding the synthesis of more potent and selective compounds. univ-antilles.frnih.gov
Molecular docking studies on pyrimidine-based nucleotide analogs designed to target viral enzymes like RNA-dependent RNA polymerase (RdRp) and main protease (Mpro) have shown that designed compounds can achieve good binding affinities, sometimes outperforming reference drugs. nih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the target's binding pocket. nih.gov For pyrimidine derivatives, docking simulations have revealed that specific substitutions can enhance binding energy and, consequently, inhibitory activity. univ-antilles.fr
QSAR models provide a mathematical correlation between the chemical structure and biological activity. For a series of 4-(2-fluorophenoxy) quinoline (B57606) derivatives, a related heterocyclic system, a robust QSAR model demonstrated that molecular mass, electronegativity, and partial charges significantly influence c-MET kinase inhibition. turkjps.org Such models are instrumental in predicting the activity of newly designed compounds before their synthesis. turkjps.org
Molecular dynamics (MD) simulations further refine these predictions by assessing the dynamic stability of the compound within the binding pocket of a protein over time. univ-antilles.fr For example, MD simulations confirmed the stability and preservation of non-covalent interactions for top-ranked pyrimidine analogues in the binding pockets of SARS-CoV-2 enzymes. nih.gov Computational studies on pyrimidinol carboxylic acids as ribonuclease inhibitors have also been used to calculate binding energies, which correlate well with experimental values. researchgate.net
Table 2: Examples of In Silico Studies on Pyrimidine Derivatives
| Compound Class | In Silico Method | Target | Key Finding | Reference |
|---|---|---|---|---|
| Pyrimidine based nucleotides | Molecular Docking, Molecular Dynamics | SARS-CoV-2 RdRp and Mpro | Designed analogues showed good binding affinity and stability in the binding pocket. | nih.gov |
| 2,4-Disubstituted pyridopyrimidines | QSAR, Docking, Molecular Dynamics | ABCG2 enzyme | Increased binding energy and hydrophobicity correlated with increased inhibitory activity. | univ-antilles.fr |
| Pyrimidinol carboxylic acids | Molecular Docking | Ribonuclease | Calculated binding energies showed good correlation with experimental data. | researchgate.net |
| Quinoline derivatives | QSAR | c-MET kinase | Mass, electronegativity, and partial charges influenced inhibitory activity. | turkjps.org |
Design Principles for Modulating Selectivity and Affinity in Target Interactions (Computational)
Computational chemistry is a powerful tool for the rational design of ligands with high affinity and, crucially, high selectivity for a specific biological target. nih.gov Modulating selectivity is vital to minimize off-target effects and enhance the therapeutic index of a drug candidate. nih.gov
One key design principle involves exploiting subtle differences in the amino acid composition of binding sites across different proteins, such as kinase isoforms. Based on the potent enzyme inhibitory activity and selectivity of certain pyridopyrimidine analogs for PI3Kα over other kinases, docking studies can be employed to rationalize this selectivity and guide further design. nih.gov By analyzing the binding poses of a compound in the active sites of both the intended target and related off-targets, chemists can introduce modifications that favor interaction with the desired target while disfavoring binding to others.
Computational approaches can also define "target-specific selectivity" by breaking it down into two components: the compound's absolute potency against the target of interest and its relative potency against other targets. nih.gov This allows for a bi-objective optimization process to systematically identify compounds that are both potent and highly selective. nih.gov This strategy has been successfully applied to large-scale kinase inhibitor datasets to find multi-targeting yet selective compounds. nih.gov
Furthermore, computational drug repositioning pipelines use large-scale molecular docking to screen existing drugs against numerous protein targets. plos.org By applying stringent scoring criteria, these methods can identify novel, potent, and selective interactions, providing a rational basis for repurposing drugs for new therapeutic applications. plos.org
Combinatorial Library Design for Diverse Pyrimidinol Analogs
Combinatorial chemistry offers a high-throughput strategy for generating large, diverse libraries of related compounds, which can then be screened for biological activity. chemdiv.com The pyrimidine scaffold is an ideal modular core for creating such libraries due to its presence in many approved drugs and its synthetic tractability. nih.govfigshare.comacs.org
The design of a combinatorial library begins with selecting a core scaffold, such as a functionalized pyrimidine, and a set of diverse building blocks to attach to it. For pyrimidinol analogs, this could involve variations at the amino group, the hydroxyl group, and other positions on the pyrimidine ring. DNA-encoded library (DEL) technology has emerged as a particularly powerful method, allowing for the synthesis and screening of libraries containing millions or even billions of members. nih.govfigshare.com In this approach, each small molecule is tagged with a unique DNA barcode, enabling the rapid identification of active compounds through affinity selection. acs.org
Several synthetic strategies are employed for building these libraries. Liquid-phase parallel synthesis has been used to create libraries of over 2,200 pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov This method involves assembling the core ring structure and then introducing diversity through subsequent acylation and reduction reactions, with straightforward purification procedures enabling the generation of high-purity compounds on a significant scale. nih.gov The development of efficient, DNA-compatible chemistries is crucial for the successful construction of large-scale DELs based on pyrimidine cores, which have yielded promising binders against targets like the BRD4 protein. nih.gov
Environmental and Metabolic Transformation Studies of Dimethylaminopyrimidinols
Identification of Environmental Transformation Products
Predicted Environmental Transformation Pathways:
Photodegradation: Exposure to sunlight can induce photochemical reactions. For pyrimidine-based compounds, this can involve ring cleavage or modifications to the substituent groups. The dimethylamino group may be susceptible to photo-oxidation, potentially leading to the formation of N-demethylated analogs.
Hydrolysis: The pyrimidine (B1678525) ring is generally stable to hydrolysis under neutral pH conditions. However, under more extreme pH conditions or in the presence of specific microbial enzymes, the ring can be cleaved. The hydroxyl and dimethylamino groups can also influence the susceptibility of the ring to hydrolytic cleavage.
Microbial Degradation: Soil and aquatic microorganisms are key drivers of the biodegradation of organic compounds. The degradation of pyrimidines often proceeds through the opening of the pyrimidine ring, followed by further breakdown into smaller, more readily metabolizable molecules. researchgate.netnih.govscience.gov The initial steps may involve hydroxylation, demethylation, or other enzymatic modifications of the parent compound.
Table 1: Predicted Environmental Transformation Products of 4-(Dimethylamino)pyrimidin-5-ol
| Transformation Process | Predicted Product(s) | Potential Further Transformation |
| Photodegradation | 4-(Methylamino)pyrimidin-5-ol | Further demethylation, ring opening |
| N-formyl-N-methyl-aminopyrimidin-5-ol | Hydrolysis to demethylated product | |
| Pyrimidine ring cleavage products | Mineralization to CO2, H2O, and inorganic nitrogen | |
| Hydrolysis | Ring-opened intermediates | Further enzymatic degradation |
| Microbial Degradation | 4-(Methylamino)pyrimidin-5-ol | Incorporation into microbial biomass |
| 4-Aminopyrimidin-5-ol | Ring cleavage and mineralization | |
| Hydroxylated pyrimidine derivatives | Further oxidation and degradation |
Metabolic Pathways and Metabolite Profiling (In Vitro/In Silico)
The metabolic fate of this compound in biological systems is of significant interest for understanding its potential bioactivity and toxicology. In vitro and in silico methods are valuable tools for predicting metabolic pathways in the absence of in vivo data. nih.govresearchgate.netnih.gov
In Vitro Approaches:
Liver Microsomes/Hepatocytes: In vitro assays using liver microsomes or hepatocytes from various species can identify the primary metabolites formed through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. For this compound, Phase I metabolism is likely to involve N-demethylation of the dimethylamino group and potential hydroxylation of the pyrimidine ring. Phase II metabolism could involve glucuronidation or sulfation of the hydroxyl group.
In Silico Modeling:
Metabolism Prediction Software: Computational tools can predict sites of metabolism and the resulting metabolites based on the chemical structure of the compound. nih.gov These models utilize large databases of known metabolic reactions and algorithms to identify susceptible functional groups. For this compound, these models would likely predict oxidation of the dimethylamino group by cytochrome P450 enzymes as a primary metabolic route.
Table 2: Predicted Metabolic Pathways and Metabolites of this compound
| Metabolic Phase | Predicted Reaction | Predicted Metabolite(s) |
| Phase I | N-Demethylation | 4-(Methylamino)pyrimidin-5-ol |
| N-Oxidation | 4-(Dimethylamino-N-oxide)pyrimidin-5-ol | |
| Ring Hydroxylation | Dihydroxylated pyrimidine derivatives | |
| Phase II | Glucuronidation | 4-(Dimethylamino)pyrimidin-5-yl glucuronide |
| Sulfation | 4-(Dimethylamino)pyrimidin-5-yl sulfate |
Biodegradation and Environmental Fate Modeling
Biodegradation Pathways:
The biodegradation of pyrimidine and its derivatives in soil and water is a well-documented process, often initiated by microorganisms capable of utilizing these compounds as a source of carbon and nitrogen. ethz.chnih.gov The degradation pathway typically involves the reductive or oxidative cleavage of the pyrimidine ring, leading to the formation of intermediates such as ureidopropionate and ultimately β-alanine. researchgate.net The presence of the dimethylamino and hydroxyl substituents on the pyrimidine ring of this compound will influence the specific enzymes and microbial communities involved in its degradation.
Environmental Fate Modeling:
QSAR Models: These models predict the environmental fate properties of a chemical based on its molecular structure. scielo.brnih.gov For this compound, QSAR models can estimate parameters such as soil sorption coefficient (Koc), bioconcentration factor (BCF), and atmospheric half-life. These predictions help to assess the compound's potential for mobility, bioaccumulation, and long-range transport.
Multimedia Fate Models: These models simulate the distribution of a chemical in different environmental compartments (air, water, soil, sediment) based on its emissions and physicochemical properties. Such models can predict the environmental compartments where this compound is likely to accumulate.
Table 3: Predicted Environmental Fate Parameters for this compound (Illustrative)
| Parameter | Predicted Value/Behavior | Implication |
| Soil Sorption (Koc) | Moderate | Potential for some mobility in soil and leaching to groundwater. |
| Bioconcentration (BCF) | Low | Low potential for bioaccumulation in aquatic organisms. |
| Atmospheric Half-Life | Short | Unlikely to persist in the atmosphere or undergo long-range transport. |
| Biodegradation Half-Life | Moderate | Expected to be biodegradable by microbial communities in soil and water. |
Note: The values in this table are illustrative and would need to be confirmed by specific modeling or experimental studies.
Q & A
Q. What are the recommended synthetic routes for 4-(Dimethylamino)pyrimidin-5-ol, and what key reaction parameters influence yield and purity?
The synthesis of pyrimidin-5-ol derivatives typically involves cyclization of precursors under controlled conditions. For example, cyclization of 2-methyl-4-hydroxy-5-methoxypyrimidine with dimethylamine-containing reagents could introduce the dimethylamino group. Critical parameters include solvent choice (e.g., ethanol or methanol for solubility), temperature (heating to 60–80°C to accelerate cyclization), and purification methods like recrystallization or chromatography to ensure high purity (>98%) . Optimization of stoichiometry and reaction time is essential to minimize byproducts such as unsubstituted pyrimidines or over-oxidized species .
Q. How can researchers characterize the tautomeric equilibrium of this compound in different solvents?
Prototropic equilibria in pyrimidin-5-ol derivatives can be analyzed using NMR spectroscopy to detect shifts in proton environments. For instance, in DMSO-d₆, the hydroxyl proton may appear as a broad singlet, while in CDCl₃, tautomeric forms (e.g., keto-enol) may split signals. UV-Vis spectroscopy can complement this by tracking absorption changes in polar vs. nonpolar solvents. Computational methods (e.g., DFT calculations) may predict dominant tautomers based on solvent dielectric constants .
Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight (e.g., [M+H]⁺ peaks). ¹H/¹³C NMR confirms substituent positions, with dimethylamino groups typically appearing as singlets near δ 2.8–3.2 ppm. X-ray crystallography provides definitive proof of molecular geometry, particularly for resolving ambiguities in regiochemistry or hydrogen bonding patterns .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activities of this compound derivatives?
Discrepancies in biological data (e.g., antimicrobial vs. antitumor activity) often arise from structural variations or assay conditions. Systematic structure-activity relationship (SAR) studies are critical:
- Compare analogs with substituent modifications (e.g., chloro vs. nitro groups at the 5-position).
- Standardize assay protocols (e.g., cell line selection, incubation times) to isolate compound-specific effects.
- Cross-reference computational docking results (e.g., binding affinity to target proteins like CDK9) with experimental IC₅₀ values .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Density functional theory (DFT) calculations can model electron density distribution to identify reactive sites. For example, the C5 hydroxyl group may act as a hydrogen bond donor, directing nucleophiles to the C4 position. Fukui indices can quantify electrophilicity, while transition state simulations (e.g., using Gaussian) predict activation barriers for substitutions with amines or thiols. Validation via kinetic experiments (e.g., monitoring reaction rates under varying pH) is recommended .
Q. What experimental approaches are used to determine the role of the dimethylamino group in modulating electronic properties?
- Spectroscopic Analysis : Compare UV-Vis spectra of this compound with its non-dimethylated analog. Bathochromic shifts indicate extended conjugation due to the electron-donating dimethylamino group.
- Electrochemical Studies : Cyclic voltammetry reveals oxidation potentials, correlating with electron-rich aromatic systems.
- Theoretical Modeling : Natural bond orbital (NBO) analysis quantifies charge transfer effects, while Hammett parameters assess substituent influence on reactivity .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported solubility data for this compound across studies?
Solubility variations often stem from differences in solvent purity, temperature, or polymorphic forms. To resolve:
- Reproduce experiments using standardized solvents (e.g., HPLC-grade DMSO or water).
- Employ dynamic light scattering (DLS) to detect aggregation at high concentrations.
- Cross-validate with computational solubility predictors (e.g., COSMO-RS) .
Methodological Best Practices
Q. What precautions are necessary when handling this compound in air-sensitive reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
